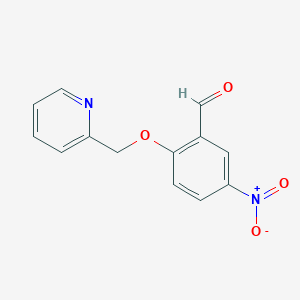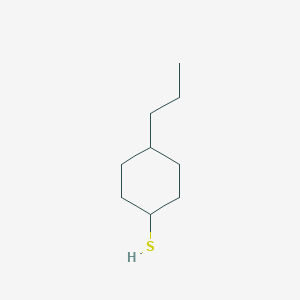
N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine typically involves multiple steps, including bromination, condensation, and substitution reactions. One common method involves the bromination of pyrimidine followed by the reaction with N-methyl-ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications.
Applications De Recherche Scientifique
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-methyl-pyrimidin-2-amine: This compound shares a similar pyrimidine structure but lacks the ethane-1,2-diamine moiety.
(5-Bromo-pyrimidin-2-yl)-(2-methoxy-ethyl)-amine: Another similar compound with a different substituent on the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
Uniqueness
N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11BrN4 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H11BrN4/c1-9-2-3-10-7-11-4-6(8)5-12-7/h4-5,9H,2-3H2,1H3,(H,10,11,12) |
Clé InChI |
VACDENJMSGOBGB-UHFFFAOYSA-N |
SMILES canonique |
CNCCNC1=NC=C(C=N1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)





![4-[2-(Cyclopropanecarbonyl-amino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-benzoic acid](/img/structure/B8725400.png)
![2-(5,7-Dichloropyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B8725407.png)

